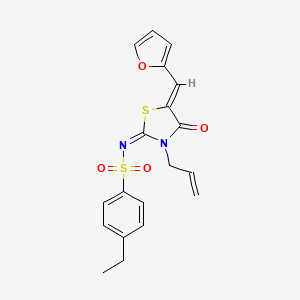

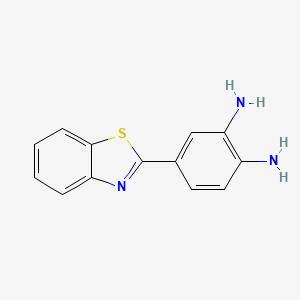

![molecular formula C12H11NO2S B2734813 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid CAS No. 77015-22-6](/img/structure/B2734813.png)

2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important in various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .

Molecular Structure Analysis

Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique

Antimicrobial Research

Field:

Microbiology and Pharmacology

Summary:

Researchers have explored the antimicrobial potential of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid. It has been tested against various bacteria and fungi, including Gram-positive bacteria (Enterococcus faecalis), Gram-negative bacteria (Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli), and yeast (Candida albicans, C. glabrata, C. krusei, and C. parapsilosis) . The compound’s inhibitory effects on microbial growth make it a promising candidate for developing novel antimicrobial agents.

Experimental Procedures:

The compound’s antimicrobial activity was evaluated using the broth microdilution method. Different concentrations of the compound were tested against various microbial strains. Minimum inhibitory concentrations (MICs) were determined to assess the effectiveness of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid.

Results:

The compound exhibited moderate to good antimicrobial activity against the tested strains. Quantitative data, such as MIC values, can be found in the research literature .

Anti-Inflammatory Research

Field:

Immunology and Neurology

Summary:

2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid has been investigated for its anti-inflammatory properties. It acts as a peroxisome proliferator-activated receptor (PPAR) agonist, regulating central inflammation. Researchers have explored its potential in controlling brain inflammation processes .

Experimental Procedures:

In vitro studies were conducted to assess the compound’s impact on inflammatory pathways. Cell-based assays and animal models were used to evaluate its anti-inflammatory effects.

Results:

The compound demonstrated promising anti-inflammatory activity, suggesting its potential as a therapeutic agent for neuroinflammatory conditions. Further studies are needed to elucidate its mechanisms of action and optimize dosage regimens.

Herbicidal Research

Field:

Agricultural Sciences

Summary:

Researchers have investigated the herbicidal activities of 2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid derivatives. When fluorine-containing phenyl groups are introduced into its molecular structure, these compounds exhibit moderate to good herbicidal properties .

Experimental Procedures:

Bioassays were conducted to evaluate the herbicidal effects of synthesized derivatives. Plant growth inhibition, weed control, and selectivity assessments were performed.

Results:

The fluorine-substituted derivatives showed promising herbicidal activity. Researchers observed inhibition of weed growth and selective effects on target plants. Quantitative data on efficacy and safety profiles are available in the research literature .

Orientations Futures

The future directions for “2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by thiazoles, this compound could be a promising candidate for drug design and discovery .

Propriétés

IUPAC Name |

2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-13-11(7-16-8)10-4-2-9(3-5-10)6-12(14)15/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOVAVZUAMSCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

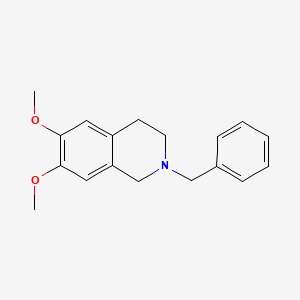

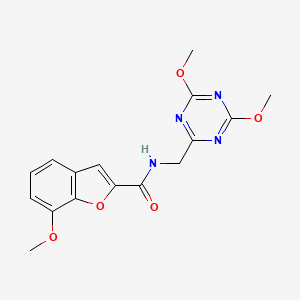

![Ethyl 2-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2734733.png)

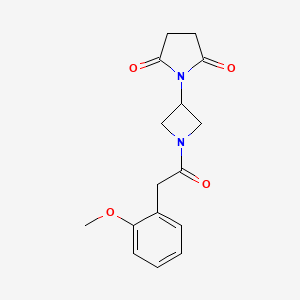

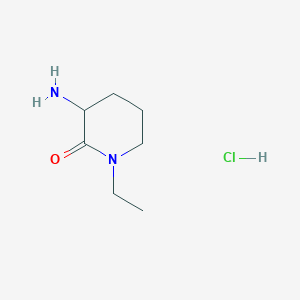

![N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B2734739.png)

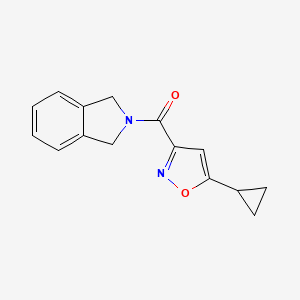

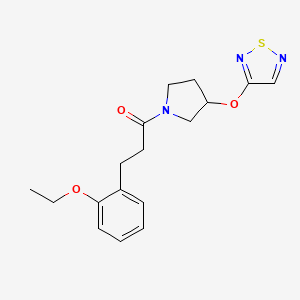

![2-(Furan-2-yl)-1-(thieno[3,2-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2734740.png)

![N-(2-cyanophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2734741.png)

![2-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(ethyl)amino)ethanol](/img/structure/B2734745.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2734749.png)